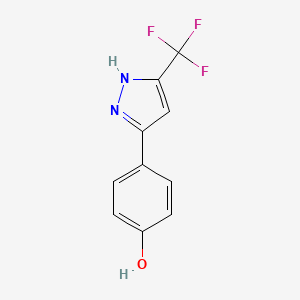
5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole is a compound that features a pyrazole ring substituted with a hydroxyphenyl group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Hydroxyphenyl)-3-methylpyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(4-Hydroxyphenyl)-3-(trifluoromethyl)thiazole: Contains a thiazole ring instead of a pyrazole ring, leading to different reactivity and applications.
Uniqueness
The presence of both the hydroxyphenyl and trifluoromethyl groups in 5-(4-Hydroxyphenyl)-3-(trifluoromethyl)pyrazole imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C10H7F3N2O |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)9-5-8(14-15-9)6-1-3-7(16)4-2-6/h1-5,16H,(H,14,15) |
Clé InChI |
YKFUIJYKPPPTPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


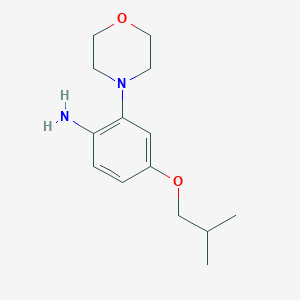
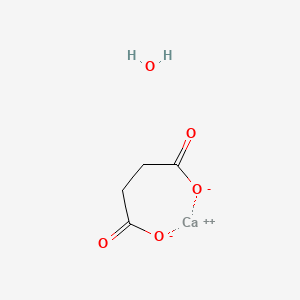
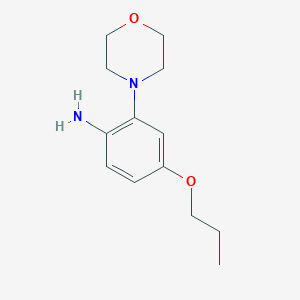
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
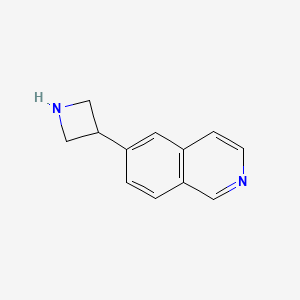
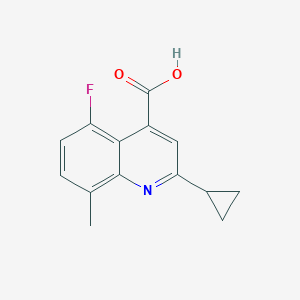
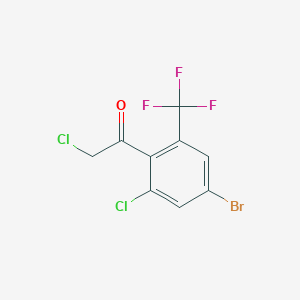
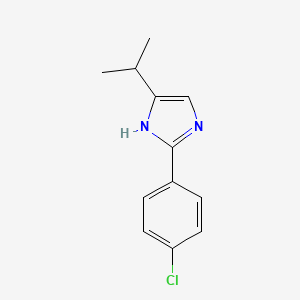
![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
![3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)

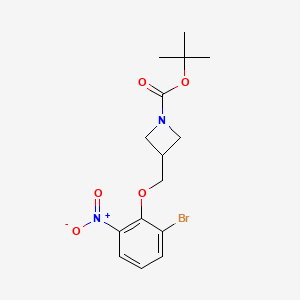
![[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester](/img/structure/B13719756.png)
![3-Methyl-1-[1-(2-Naphthyl)cyclobutyl]-1-butylamine](/img/structure/B13719760.png)
